molecular formula C29H28N2O8S B11042093 methyl 2-[2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11042093
M. Wt: 564.6 g/mol
InChI Key: SYDHOZHNSLTCLW-ZNTNEXAZSA-N
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Description

METHYL 2-[2-(3-ETHOXY-4-HYDROXYPHENYL)-4-HYDROXY-3-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as hydroxyl, ethoxy, and thiazole moieties. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of METHYL 2-[2-(3-ETHOXY-4-HYDROXYPHENYL)-4-HYDROXY-3-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core pyrrole and thiazole structures, followed by the introduction of the various substituents through a series of substitution and coupling reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as catalytic processes and continuous flow reactors.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy and prop-2-en-1-yloxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

METHYL 2-[2-(3-ETHOXY-4-HYDROXYPHENYL)-4-HYDROXY-3-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar compounds include those with analogous functional groups or structural motifs, such as:

  • Methyl 2-(3-formyl-4-hydroxyphenyl)acetate
  • Phenol, 2-[(4-hydroxyphenyl)methyl]- These compounds share some chemical properties and reactivity patterns but differ in their specific applications and biological activities. The unique combination of functional groups in METHYL 2-[2-(3-ETHOXY-4-HYDROXYPHENYL)-4-HYDROXY-3-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE sets it apart, providing distinct advantages in certain research contexts.

Properties

Molecular Formula

C29H28N2O8S

Molecular Weight

564.6 g/mol

IUPAC Name

methyl 2-[(3E)-2-(3-ethoxy-4-hydroxyphenyl)-3-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C29H28N2O8S/c1-6-12-39-18-9-10-19(15(3)13-18)24(33)22-23(17-8-11-20(32)21(14-17)38-7-2)31(27(35)25(22)34)29-30-16(4)26(40-29)28(36)37-5/h6,8-11,13-14,23,32-33H,1,7,12H2,2-5H3/b24-22+

InChI Key

SYDHOZHNSLTCLW-ZNTNEXAZSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)C2/C(=C(/C3=C(C=C(C=C3)OCC=C)C)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(C3=C(C=C(C=C3)OCC=C)C)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C)O

Origin of Product

United States

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